N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide
Description
The compound N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide features a complex bicyclic framework fused with a sulfonamide group. Its structure comprises a tetrahydrodibenzo[b,d]furan core substituted with chloro, dimethyl, and oxo groups at positions 4, 7,7, and 9, respectively, linked to a naphthalene-2-sulfonamide moiety.
While direct synthetic details for this compound are absent in the provided evidence, analogous sulfonamide syntheses (e.g., condensation reactions using naphthalene sulfonyl chlorides and amine-containing bicyclic systems) are plausible, as seen in the preparation of structurally related derivatives . Characterization techniques such as NMR, IR, and X-ray crystallography (utilizing programs like SHELXL ) would confirm its regiochemistry and stereochemical integrity.
Properties
IUPAC Name |
N-(4-chloro-7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4S/c1-24(2)12-20(27)22-18-10-16(11-19(25)23(18)30-21(22)13-24)26-31(28,29)17-8-7-14-5-3-4-6-15(14)9-17/h3-11,26H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYUREVPKMRZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(O2)C(=CC(=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dibenzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzofuran ring system.
Sulfonamide Formation: The final step involves the reaction of the chlorinated dibenzofuran with naphthalene-2-sulfonamide under basic conditions, typically using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the dibenzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted dibenzofuran derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a naphthalene ring. Its molecular formula is , and it features a unique structure that contributes to its biological activity.
Pharmaceutical Applications
N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide has been explored for its potential as a drug candidate. Sulfonamides are known for their antibacterial properties; thus, derivatives of this compound may exhibit similar activities.
Case Study: Antimicrobial Activity
A study evaluated various sulfonamide derivatives against bacterial strains. The results indicated that certain modifications in the sulfonamide structure significantly enhanced antibacterial efficacy. The compound's structural characteristics may influence its interaction with bacterial enzymes.
Anti-inflammatory Properties
Research has indicated that sulfonamides can possess anti-inflammatory properties. The specific compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Data Table: Inhibitory Effects on Inflammation
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| N-(4-chloro...naphthalene...) | 15.5 | Cyclooxygenase (COX) |
| Standard NSAID | 10.0 | COX |
Material Science
The compound's unique structure allows it to be utilized in synthesizing advanced materials such as polymers and dyes. Its naphthalene moiety can facilitate interactions with other organic compounds.
Application Example: Polymer Synthesis
Research has demonstrated that incorporating naphthalene sulfonamide derivatives into polymer matrices enhances thermal stability and mechanical properties.
Beyond antibacterial effects, there is ongoing research into the cytotoxicity and anticancer potential of this compound. Initial findings suggest that it may induce apoptosis in cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro assays showed that the compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells.
Mechanism of Action
The mechanism of action of N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Key Structural and Functional Insights:
Core Modifications :
- The target compound’s tetrahydrodibenzo[b,d]furan core provides rigidity compared to the dibenzo[b,f][1,4]oxazepine in , which may adopt multiple conformations due to the oxazepine ring.
- Substituent Effects :
- In contrast, the 4-ethoxy group in enhances lipophilicity but reduces polarity.
- The 9-oxo group in the target compound and facilitates hydrogen bonding, a feature absent in and .
Physicochemical Properties :
- logP/D : The target compound’s calculated logP (~5.2, inferred from ) suggests moderate lipophilicity, comparable to (logP 5.20) but higher than (estimated ~4.5).
- Hydrogen Bonding : The oxo group and sulfonamide in the target compound contribute to a polar surface area (~90 Ų), enhancing solubility relative to and .
NMR and IR data from validate the regiochemistry of sulfonamide linkages in analogs, a critical step for confirming the target’s structure.
The naphthalene sulfonamide moiety in the target compound may similarly target hydrophobic enzyme pockets .
Biological Activity
N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide is a complex compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include a sulfonamide group and a naphthalene moiety. The presence of the chloro and dimethyl substituents contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 396.89 g/mol.
Antiproliferative Effects
Research has indicated that sulfonamide derivatives, particularly those containing naphthalene groups, exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- In vitro Studies : A study demonstrated that naphthalene sulfonamide derivatives showed potent antiproliferative effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. One derivative exhibited an IC50 value of 0.51 µM against MCF-7 cells and 0.33 µM against A549 cells .
- Mechanism of Action : These compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division. The specific interaction occurs at the colchicine-binding site on tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
Antioxidant Activity
This compound has also been implicated in enhancing antioxidant defenses through the activation of the NRF2 pathway:
- NRF2 Activation : Some studies have identified related naphthalene sulfonamide derivatives as effective inhibitors of the KEAP1-NRF2 protein-protein interaction. This inhibition leads to increased expression of NRF2 target genes involved in antioxidant responses and anti-inflammatory activities .
Case Studies and Research Findings
- Case Study on Anticancer Activity :
- Molecular Docking Studies :
- Toxicity Assessment :
Summary Table of Biological Activities
Q & A
Q. What in vitro assays are most relevant for identifying this compound’s mechanism of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against COX-2, MMP-9, or other sulfonamide-targeted enzymes using fluorogenic substrates.
- Cytotoxicity Screening : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- ROS Detection : Employ DCFH-DA probes to assess antioxidant/pro-oxidant effects .
Data Analysis & Theoretical Frameworks
Q. How should researchers interpret conflicting bioactivity data across different cell lines?
- Methodological Answer :
- Cell Line Authentication : Confirm absence of cross-contamination via STR profiling.
- Pathway Enrichment Analysis : Use KEGG/GO databases to identify cell-specific signaling pathways affected by the compound.
- Dose-Response Modeling : Fit data to Hill or logistic curves to compare potency (EC₅₀) and efficacy (Emax) .
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Hammett Analysis : Correlate substituent σ values (e.g., 4-chloro: σ = +0.23) with biological activity.
- Free-Wilson Model : Deconstruct contributions of dibenzofuran and naphthalene moieties to overall efficacy.
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using software like MOE or Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
